2-(Benzyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNJUHXNDIVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304458 | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29579-11-1 | |

| Record name | 29579-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)benzamide

This guide provides a comprehensive technical overview of 2-(Benzyloxy)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its synthesis, characterization, and applications, grounded in established scientific literature.

Core Introduction and Chemical Identity

This compound, also known as 2-(phenylmethoxy)benzamide, is an aromatic amide distinguished by a benzyloxy group ortho to the carboxamide functionality. This structural motif imparts unique chemical properties that make it a valuable precursor in the synthesis of more complex molecules.

CAS Number: 29579-11-1[1][2][3]

Molecular Formula: C₁₄H₁₃NO₂[1][4]

Molecular Weight: 227.26 g/mol [1]

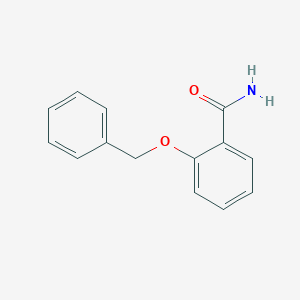

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 2-(phenylmethoxy)benzamide | [1] |

| InChI | 1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | [1] |

| InChIKey | HHKNJUHXNDIVFN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | [1] |

| Physical State | Solid | [Vertex AI Search] |

| LogP | 2.1904 | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. A common and effective method involves the reaction of a suitable acid chloride with ammonia, a process known as ammonolysis.[5]

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoyl Chloride

This protocol is based on the general principles of Schotten-Baumann reactions, adapted for the synthesis of benzamide derivatives.[6]

Materials:

-

2-(Benzyloxy)benzoyl chloride

-

Concentrated ammonium hydroxide (25%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a conical flask containing 25 mL of concentrated ammonium hydroxide into an ice bath to cool.

-

Addition of Acid Chloride: While vigorously stirring the cooled ammonia solution, slowly add 2-(Benzyloxy)benzoyl chloride dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction and Precipitation: A white precipitate of this compound will form upon the addition of the acid chloride.[6] Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.[5]

-

Isolation of Product: Filter the crude product using a Büchner funnel. Wash the precipitate with cold distilled water to remove any unreacted ammonia and ammonium chloride.

-

Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality in Experimental Choices: The use of an ice bath and slow addition of the acid chloride are critical for controlling the exothermicity of the reaction and preventing the hydrolysis of the acid chloride. Vigorous stirring ensures efficient mixing of the reactants, maximizing the yield.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the amide C=O and N-H stretches, and the ether C-O bond.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Research and Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of neuroprotective agents.

Neuroprotective Agents for Ischemic Stroke:

Recent studies have highlighted the potential of benzyloxy benzamide derivatives as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[7] This interaction is a key pathogenic pathway in the neuronal damage caused by ischemic stroke.[7]

Sources

- 1. This compound | C14H13NO2 | CID 296051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 29579-11-1 [chemicalbook.com]

- 3. This compound | 29579-11-1 [chemicalbook.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. globalconference.info [globalconference.info]

- 6. youtube.com [youtube.com]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)benzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzamide, a derivative of salicylamide, serves as a pivotal structural motif in contemporary medicinal chemistry. Its unique arrangement, featuring a benzamide core ortho-substituted with a benzyloxy group, provides a versatile scaffold for developing therapeutic agents across various disease areas. This guide offers a comprehensive analysis of its core chemical properties, including synthesis, reactivity, and detailed spectroscopic characterization. Furthermore, it explores its structural attributes and significant applications in drug discovery, such as the development of neuroprotective agents and channel modulators, providing field-proven insights for researchers engaged in leveraging this scaffold for novel therapeutic design.

Core Physicochemical and Structural Properties

This compound is a white solid at room temperature.[1] The molecule's architecture is defined by a central benzene ring functionalized with an amide group and a benzyloxy ether group at the C1 and C2 positions, respectively. This arrangement has profound implications for its chemical behavior and biological activity.

The ether linkage introduces conformational flexibility, while the amide group provides hydrogen bonding capabilities. A key structural feature, observed in analogous 2-alkoxybenzamides, is the potential for intramolecular hydrogen bonding between one of the amide protons (N-H) and the ether oxygen atom.[2][3] This interaction can influence the molecule's conformation, planarity, and interaction with biological targets.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO₂ | [4][5] |

| Molecular Weight | 227.26 g/mol | [1][4][5] |

| Melting Point | 114-115 °C | [1] |

| CAS Number | 29579-11-1 | [1][4] |

| Calculated LogP | 2.19 - 2.3 | [4][5] |

| pKa (Predicted) | 15.60 ± 0.50 | [1] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Polar Surface Area | 41.61 Ų | [5] |

The LogP value suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and solubility.

Structural Conformation and Hydrogen Bonding

The orientation of the amide and benzyloxy groups is critical for the molecule's overall topology. Intramolecular hydrogen bonding significantly stabilizes the conformation.

Caption: Intramolecular N-H···O hydrogen bond in this compound.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application in library generation and further chemical modification.

Synthetic Protocol: Williamson Ether Synthesis

The most direct and common synthesis involves the benzylation of 2-hydroxybenzamide (salicylamide). This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion of salicylamide acts as a nucleophile.

Rationale for Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group. It is preferred over stronger bases like sodium hydride to avoid potential deprotonation and side reactions at the amide N-H.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide, without interfering with the Sₙ2 reaction.

-

Reagent: Benzyl bromide or benzyl chloride is used as the electrophilic source of the benzyl group. Benzyl bromide is generally more reactive.

Step-by-Step Methodology:

-

Preparation: To a solution of 2-hydroxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Key fragmentation pathways for this compound in MS.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold has emerged as a "privileged structure" in drug discovery, with derivatives showing potent activity against a range of biological targets.

Neuroprotection in Ischemic Stroke

Derivatives of this compound have been identified as potent neuroprotective agents. [6][7]They function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).

Mechanism of Action: In ischemic stroke, excessive activation of NMDA receptors leads to a Ca²⁺ influx, which activates nNOS bound to PSD95, resulting in excitotoxicity. By blocking the PSD95-nNOS interaction, these benzamide derivatives prevent the production of neurotoxic nitric oxide without directly inhibiting the NMDA receptor, thereby avoiding significant side effects. [6]One lead compound, LY836, demonstrated powerful therapeutic effects in a rat model of middle cerebral artery occlusion. [6]

Caption: Inhibition of the PSD95-nNOS interaction by benzamide derivatives.

TRPM8 Channel Antagonism

A series of 2-(benzyloxy)benzamides were discovered to be potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. [8]TRPM8 is a cold and menthol sensor, and its antagonists are being investigated for the treatment of chronic pain, neuropathic pain, and overactive bladder. The discovery highlights the utility of this scaffold in modulating ion channel activity. [8]

Antiparasitic Activity

Medicinal chemistry campaigns have identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). [9]The benzyloxy moiety was a key part of the structure-activity relationship (SAR) studies. A lead compound demonstrated oral bioavailability and cured infection in an acute mouse model, marking it as a promising candidate for treating a neglected tropical disease. [9]

Conclusion

This compound is more than a simple chemical entity; it is a highly adaptable and functionally rich scaffold with significant value for the scientific research community. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an excellent starting point for chemical library design. The demonstrated success of its derivatives as neuroprotective agents, ion channel modulators, and antiparasitic drugs underscores its importance and potential in the ongoing quest for novel therapeutics. This guide provides the core technical knowledge required for researchers to effectively harness the chemical potential of this compound in their drug discovery and development endeavors.

References

Sources

- 1. This compound CAS#: 29579-11-1 [m.chemicalbook.com]

- 2. Crystal structure of 2-pentyloxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H13NO2 | CID 296051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. | Semantic Scholar [semanticscholar.org]

- 8. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(Benzyloxy)benzamide molecular weight

An In-depth Technical Guide to 2-(Benzyloxy)benzamide for Drug Discovery Professionals

Introduction

This compound is a derivative of benzamide, a class of compounds with a wide range of pharmacological activities.[1] This molecule, characterized by a benzoyl group attached to a benzyl ether, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its structural framework provides a versatile platform for developing novel therapeutic agents targeting a variety of biological pathways. Recent research has highlighted the potential of this compound derivatives in diverse therapeutic areas, including the management of pain and inflammation, neuroprotection, and the treatment of inflammatory skin conditions.[2][3][4] This guide offers a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The key physicochemical data for this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [5][6] |

| Molecular Weight | 227.26 g/mol | [5][6] |

| CAS Number | 29579-11-1 | [5] |

| IUPAC Name | 2-(phenylmethoxy)benzamide | [5] |

| Melting Point | 114-115 °C | [7] |

| Boiling Point (Predicted) | 405.3 ± 28.0 °C | [7] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [7] |

| LogP | 2.1904 | [6] |

Chemical Structure:

Source: PubChem CID 296051[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the Williamson ether synthesis to form the benzyl ether, followed by amidation of the carboxylic acid. This multi-step process allows for high yields and purity.

Conceptual Synthesis Workflow:

Caption: General synthesis pathway for this compound.

Rationale for Experimental Choices:

-

Step 1: Williamson Ether Synthesis: Salicylic acid is used as the starting material. The phenolic hydroxyl group is more acidic than the carboxylic acid proton and can be selectively deprotonated by a suitable base like potassium carbonate (K₂CO₃). Benzyl bromide serves as the electrophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, facilitating the nucleophilic attack of the phenoxide on the benzyl bromide.

-

Step 2: Amidation: The resulting 2-(benzyloxy)benzoic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an ammonia source. Alternatively, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly form the amide bond in the presence of ammonia.

Applications in Drug Development

The this compound scaffold has been identified as a promising starting point for the development of novel therapeutics.

TRPM8 Antagonism

A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2] TRPM8 is a cold-sensing receptor that is implicated in pain and inflammatory conditions. Antagonists of this channel are being investigated as potential analgesics.

Neuroprotection in Ischemic Stroke

Derivatives of benzyloxy benzamide have been synthesized and evaluated as neuroprotective agents.[3] Specifically, they have been designed to disrupt the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in neuronal damage following an ischemic stroke.[3] One promising compound from this class demonstrated significant therapeutic effects in a rat model of middle cerebral artery occlusion.[3]

Treatment of Atopic Dermatitis

In the field of dermatology, benzyloxy benzylamide derivatives have been investigated as modulators of thymic stromal lymphopoietin (TSLP), a cytokine involved in the inflammatory cascade of atopic dermatitis.[4] A lead compound from this series was found to inhibit the expression of key inflammatory mediators, suggesting its potential as a topical treatment for this chronic skin condition.[4]

Caption: Therapeutic applications of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative bench-scale synthesis.

Materials and Reagents:

-

2-Hydroxybenzamide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended.

-

Addition of Benzyl Bromide: While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for disposal.[12]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable molecular scaffold with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and versatile structure allow for the creation of diverse chemical libraries for screening against various biological targets. The successful application of its derivatives as TRPM8 antagonists, neuroprotective agents, and TSLP modulators underscores its importance in modern drug discovery. Further investigation into the structure-activity relationships of this compound class is likely to yield new and improved drug candidates for a range of diseases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

-

PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Bis(benzyloxy)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

YouTube. (2020). Benzamide - Organic synthesis. Retrieved from [Link]

-

An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C14H13NO2 | CID 296051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. This compound CAS#: 29579-11-1 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)benzamide

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Benzyloxy)benzamide, a valuable intermediate in medicinal chemistry and organic synthesis. We will explore two primary, robust synthetic routes, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₄H₁₃NO₂, is a derivative of benzamide featuring a benzyl ether at the ortho position.[1] Its structure combines the functionalities of an aromatic amide and a benzyl ether, making it a versatile building block. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl of salicylamide, which can be removed under reductive conditions, such as catalytic hydrogenation.[2] This strategic protection allows for selective modifications on the amide portion of the molecule. Its derivatives are of interest in medicinal chemistry, with related structures showing a range of biological activities.[2]

This guide will focus on the two most logical and field-proven synthetic strategies:

-

Pathway 1: Direct O-Alkylation of Salicylamide. A one-step approach utilizing the Williamson ether synthesis.

-

Pathway 2: Amidation of 2-(Benzyloxy)benzoic Acid. A two-step sequence involving the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the amide.

Core Synthesis Pathways: A Comparative Analysis

Pathway 1: Williamson Ether Synthesis of Salicylamide

This pathway represents the most direct approach to this compound, involving the O-alkylation of salicylamide with a benzylating agent. The reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][3][4]

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylamide by a strong base, forming a phenoxide ion.[3][5] This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 displacement of the bromide ion.[4] The use of a primary halide like benzyl bromide is ideal for this reaction as it minimizes the competing E2 elimination pathway.[6]

Diagram 1: Williamson Ether Synthesis Workflow

Caption: High-level workflow for the Williamson ether synthesis of this compound.

Materials and Reagents:

-

Salicylamide (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

Benzyl bromide (BnBr) (1.1 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add salicylamide (1.0 equiv.). Dissolve it in anhydrous DMF (approximately 5-10 mL per mmol of salicylamide).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, which is more acidic than the amide N-H. This step is crucial for generating the nucleophilic phenoxide.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add benzyl bromide (1.1 equiv.) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Benzyl bromide is an excellent electrophile for SN2 reactions due to the stability of the transition state. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality: The water washes remove the DMF solvent and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to yield pure this compound.

Pathway 2: Amidation of 2-(Benzyloxy)benzoic Acid

This two-step pathway first involves the synthesis of 2-(Benzyloxy)benzoic acid, followed by its conversion to the target amide. This route can be advantageous if 2-(Benzyloxy)benzoic acid is readily available or if the reaction conditions for direct amidation are preferred.

Reaction Scheme:

-

Step 1: Salicylic Acid + Benzyl Bromide → 2-(Benzyloxy)benzoic Acid

-

Step 2: 2-(Benzyloxy)benzoic Acid → this compound

Mechanism:

-

Step 1 (Etherification): Similar to Pathway 1, this is a Williamson ether synthesis where the carboxylic acid proton of salicylic acid is also deprotonated by the base, but the more nucleophilic phenoxide reacts preferentially with benzyl bromide.

-

Step 2 (Amidation): The carboxylic acid is first activated to a more reactive species, typically an acid chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).[7][8][9][10] The resulting 2-(benzyloxy)benzoyl chloride is a highly electrophilic intermediate. This intermediate then undergoes nucleophilic acyl substitution with ammonia.[11][12][13] The ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide product.[12][13]

Diagram 2: Two-Step Amidation Pathway

Caption: Workflow for the two-step synthesis of this compound via amidation.

Step 2a: Synthesis of 2-(Benzyloxy)benzoic Acid

Materials and Reagents:

-

Salicylic Acid (1.0 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

Benzyl bromide (BnBr) (1.2 equiv.)

-

Anhydrous Acetone or DMF

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend salicylic acid (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.) in anhydrous acetone or DMF.

-

Alkylation: Add benzyl bromide (1.2 equiv.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in water and acidify with 1M HCl to a pH of ~2. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 2-(Benzyloxy)benzoic acid.

Step 2b: Amidation of 2-(Benzyloxy)benzoic Acid

Materials and Reagents:

-

2-(Benzyloxy)benzoic acid (1.0 equiv.)

-

Thionyl chloride (SOCl₂) (1.5 equiv.)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Concentrated aqueous ammonia (NH₄OH)

Procedure:

-

Acid Chloride Formation: In a fume hood, dissolve 2-(Benzyloxy)benzoic acid (1.0 equiv.) in anhydrous DCM. Add thionyl chloride (1.5 equiv.) dropwise at room temperature. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides; the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.[8][10]

-

Reaction: Gently reflux the mixture for 1-2 hours until gas evolution ceases.

-

Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Carefully, and with cooling in an ice bath, add the crude 2-(benzyloxy)benzoyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

-

Isolation and Purification: Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove ammonium salts. The product can be further purified by recrystallization.

Data Presentation and Pathway Comparison

| Feature | Pathway 1: Williamson Ether Synthesis | Pathway 2: Two-Step Amidation |

| Starting Materials | Salicylamide, Benzyl Bromide | Salicylic Acid, Benzyl Bromide, Thionyl Chloride, Ammonia |

| Number of Steps | 1 | 2 (plus intermediate purification) |

| Key Reagents | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | Base (e.g., K₂CO₃), Chlorinating agent (e.g., SOCl₂) |

| Typical Yields | Moderate to Good (literature dependent) | Good to Excellent (often high-yielding steps) |

| Advantages | More atom-economical, one-pot procedure. | Avoids handling of highly reactive NaH. May be higher yielding overall. |

| Disadvantages | Requires handling of pyrophoric NaH. Potential for N-alkylation side products. | Longer overall process. Requires handling of corrosive and toxic SOCl₂. |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White solid.

-

Molecular Weight: 227.26 g/mol .[1]

-

Melting Point: Literature values should be consulted for comparison.

-

Spectroscopic Data:

-

¹H NMR: Expect characteristic peaks for the aromatic protons of both rings, a singlet for the benzylic CH₂ protons (around 5.0-5.2 ppm), and broad signals for the amide NH₂ protons.

-

¹³C NMR: Expect signals for the 14 carbon atoms, including the carbonyl carbon (around 167-170 ppm).

-

IR Spectroscopy: Look for characteristic absorptions for the N-H stretch of the primary amide (two bands, ~3400 and ~3200 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and C-O stretches for the ether linkage.[1]

-

Safety and Handling

-

Salicylamide: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[14][15][16][17][18]

-

Benzyl Bromide: Corrosive and a lachrymator (causes tears).[2][19][20][21] Causes severe skin and eye irritation and may be fatal if inhaled.[2] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil and under an inert atmosphere.

-

Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a fume hood.

-

2-(Benzyloxy)benzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[22][23][24]

General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[2][14][21][22]

Conclusion

The synthesis of this compound can be effectively achieved via two primary pathways. The direct O-alkylation of salicylamide (Pathway 1) offers a more concise route, while the two-step amidation of 2-(benzyloxy)benzoic acid (Pathway 2) provides an alternative that may offer higher overall yields and avoids the use of sodium hydride. The choice between these pathways will depend on the specific requirements of the researcher, including scale, available starting materials, and familiarity with the handling of hazardous reagents. Both methods are robust and rely on fundamental, well-understood organic transformations, making the synthesis of this valuable intermediate accessible to the proficient organic chemist.

References

-

Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. Available from: [Link]

-

Material Safety Data Sheet - Salicylamide, 99%. Cole-Parmer. Available from: [Link]

-

SALICYLAMIDE EXTRA PURE MSDS. Loba Chemie. (2015-04-09). Available from: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. (2025-03-22). Available from: [Link]

-

Natalia, D., Chendra, P., & Swasono, R. T. (2018). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Indonesian Journal of Chemistry, 18(4), 723-731. Available from: [Link]

-

Williamson Ether Synthesis. Utah Tech University. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Available from: [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available from: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2021). Available from: [Link]

-

This compound. PubChem. National Institutes of Health. Available from: [Link]

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2020-05-30). Available from: [Link]

- US Patent 4,701,527A. Synthesis of salicylamides with improved reaction kinetics and improved effective yields. Google Patents.

-

Benzoyl chloride is prepared from benzoic acid by: SOCl2. askIITians. (2025-07-20). Available from: [Link]

-

How will you prepare benzoic acid from benzamide?. Quora. (2018-02-22). Available from: [Link]

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. ResearchGate. (2020-06-09). Available from: [Link]

-

Benzoyl chloride on treatment with ammonia gives Benzamide. YouTube. (2022-10-17). Available from: [Link]

-

Experiment 6 Iodination of Salicylamide. Edubirdie. (2022-03-21). Available from: [Link]

-

Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

Reaction of benzoyl chloride, ammonia. Reactory. (2023-02-02). Available from: [Link]

- Process for preparing salicylamide compounds. European Patent Office.

-

Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. (2025-11-03). Available from: [Link]

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. ResearchGate. (2014-02-26). Available from: [Link]

- Method for preparing benzoic acid amide compound. Google Patents.

-

How will you convert benzamide to benzoic acid?. Quora. (2018-01-28). Available from: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). Available from: [Link]

- Preparation method of benzoic acid amide compounds. Google Patents.

-

Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid). YouTube. (2022-10-14). Available from: [Link]

-

Reactions at the benzylic position. Khan Academy. Available from: [Link]

-

Experiment: Iodination of Salicylamide. Chegg. (2021-03-01). Available from: [Link]

-

How can we prepare benzoic acid from salicylic acid?. Quora. (2018-01-12). Available from: [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available from: [Link]

-

How to convert benzamide to benzyl amine. Quora. (2017-04-14). Available from: [Link]

- Process for preparing 2-benzoylbenzoic acids. Google Patents.

-

Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025-08-10). Available from: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 8. researchgate.net [researchgate.net]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. globalconference.info [globalconference.info]

- 12. youtube.com [youtube.com]

- 13. Reaction of benzoyl chloride, ammonia | Reactory [reactory.app]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. lobachemie.com [lobachemie.com]

- 18. Salicylamide - Safety Data Sheet [chemicalbook.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. westliberty.edu [westliberty.edu]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. 2-苄氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Biological activity of 2-(Benzyloxy)benzamide

An In-depth Technical Guide to the Biological Activity of 2-(Benzyloxy)benzamide and Its Derivatives

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this broad class, molecules containing the this compound core and its related structures have emerged as a particularly versatile and promising group. These compounds feature a benzamide ring system where the ortho position is substituted with a benzyloxy group, creating a unique three-dimensional architecture that facilitates diverse molecular interactions.

Initial investigations and subsequent targeted studies have revealed that derivatives of this scaffold possess a remarkable spectrum of biological activities. These activities span from central nervous system (CNS) applications, such as anticonvulsant and neuroprotective effects, to roles in epigenetic regulation through histone deacetylase (HDAC) inhibition and modulation of inflammatory pathways.[1][2][3] Furthermore, various analogs have demonstrated potent antimicrobial and antiprotozoal efficacy.[4][5][6]

This technical guide offers a comprehensive exploration of the biological activities associated with the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, providing not just a summary of findings but also an in-depth analysis of the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.

Core Synthesis Strategies

The synthesis of this compound and its derivatives is fundamental to exploring their biological potential. The most common strategies involve the formation of the central amide bond. A prevalent method is the reaction of 2-(benzyloxy)benzoyl chloride with ammonia or a corresponding amine.[7][8] This Schotten-Baumann type reaction is efficient for producing a wide array of N-substituted analogs.

An alternative route involves starting with materials like O-benzyl hydroxylamine hydrochloride, which can be reacted with acyl chlorides such as p-trifluoromethyl benzoyl chloride to generate related structures.[9] For more complex derivatives, multi-step syntheses are often required. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides can be prepared in a four-step sequence beginning with the alkylation of 4-nitrophenol, followed by nitro group reduction, N-Boc protection/deprotection, and final benzoylation.[6]

The choice of synthetic route is dictated by the desired final structure, particularly the substitutions on the benzamide nitrogen and the aromatic rings. The diagram below illustrates a generalized workflow for synthesizing and screening novel derivatives.

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamides.

Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a well-established zinc-binding group (ZBG) capable of inhibiting zinc-dependent histone deacetylases (HDACs). [3][10]HDACs are critical epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. [3][11] Research has shown that 2-substituted benzamides can be potent and highly selective HDAC inhibitors. The nature of the substituent at the 2-position dramatically influences isoform selectivity. For example, a 2-methylthiobenzamide derivative (compound 16 ) was found to be a highly selective HDAC3 inhibitor, with an IC₅₀ of 29 nM and over 690-fold selectivity against HDAC1. [3][12]In contrast, changing the 2-substituent to a hydroxyl group resulted in a potent but non-selective inhibitor of HDACs 1, 2, and 3. [3]This difference is attributed to distinct binding modes within the catalytic site, where the 2-hydroxy group can form a bidentate coordination with the catalytic zinc ion, a feature not possible for the 2-methylthio group. [12] Table 2: HDAC Inhibition Profile of 2-Substituted Benzamides [3]

| Compound | 2-Substituent | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) |

|---|---|---|---|---|---|

| 13 | -NHCH₃ | 15,000 | 18,000 | 41 | >366-fold |

| 16 | -SCH₃ | 20,000 | 25,000 | 29 | >690-fold |

| 20 | -OH | 44 | 45 | 24 | ~1.8-fold |

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of test compounds against specific HDAC isoforms. The use of a fluorogenic substrate is a common, high-throughput method.

-

Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., Trypsin with Trichostatin A to stop the reaction), assay buffer.

-

Compound Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO to create a range of concentrations.

-

Reaction Setup (384-well plate):

-

Add assay buffer to all wells.

-

Add diluted test compound or DMSO (for positive and negative controls).

-

Add the HDAC enzyme to all wells except the negative control (no-enzyme) wells.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop and Develop: Add the developer solution. The developer (Trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubation continues for ~20 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Subtract background fluorescence (no-enzyme control). Normalize the data relative to the positive control (DMSO, 100% activity). Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This rigorous inclusion of controls ensures the validity of the generated data.

Anti-inflammatory and Anti-protozoal Activity

The versatility of the benzyloxy benzamide scaffold extends to anti-inflammatory and antimicrobial applications.

-

Anti-inflammatory: Benzyloxy benzylamide derivatives have been identified as modulators of Thymic Stromal Lymphopoietin (TSLP) signaling, a key pathway in atopic dermatitis. [13]One derivative, compound 14o , potently inhibited the expression of inflammatory mediators CCL17 and IL-1β in keratinocytes by interfering with TSLP receptor dimerization. [13]* Anti-protozoal: N-benzoyl-2-hydroxybenzamides, which are structurally related, have shown activity against Plasmodium falciparum, Leishmania donovani, and various Trypanosoma species. [4]Additionally, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been developed as potent inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness. [6]* Antibacterial: Certain benzodioxane-benzamides act as inhibitors of the bacterial cell division protein FtsZ, demonstrating a novel mechanism for antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. [5]

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of significant biological activities. The research highlighted in this guide demonstrates its potential in developing novel therapeutics for epilepsy, ischemic stroke, cancer, inflammatory diseases, and infectious diseases. The key to its versatility lies in the synthetic tractability of the core structure, which allows for fine-tuning of its properties to achieve high potency and selectivity for various biological targets.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For activities like anticonvulsant effects, the precise molecular targets often remain to be fully elucidated. Identifying these targets will enable more rational drug design.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, optimizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for clinical translation. Studies focusing on bioavailability and CNS penetration (for neurological applications) are particularly important.

-

Selectivity Profiling: For targets like HDACs, achieving isoform selectivity is critical to minimizing off-target effects. Further exploration of substitutions on the benzamide core could yield inhibitors with even greater precision.

-

Stability Concerns: As some related N-benzoyloxy-benzamides have shown chemical instability, a thorough assessment of the stability of lead compounds under physiological conditions is a mandatory step in development. [14] In conclusion, this compound and its analogs represent a rich field for drug discovery. The continued application of advanced synthetic chemistry, coupled with rigorous biological evaluation using the types of robust methodologies described herein, promises to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.).

- Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. (n.d.).

- Direct Synthesis of 2-(4-Hydroxyphenoxy)

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- Anticonvulsant activity of the compounds tested in phase VIa in rats. (n.d.).

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed.

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020).

- Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). Semantic Scholar.

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (n.d.). Semantic Scholar.

- Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023).

- Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. (n.d.).

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.

- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed.

- Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (2025).

- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses.

- This compound. (n.d.). PubChem.

- Benzamide - Organic synthesis. (2020). YouTube.

- Beware of N-Benzoyloxybenzamides. (2024). Cardiff University.

- 2-(Prop-2-enyloxy)benzamide. (2012). PubMed.

- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.).

- Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (n.d.).

Sources

- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. globalconference.info [globalconference.info]

- 9. orgsyn.org [orgsyn.org]

- 10. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Benzyloxy)benzamide and its Derivatives

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of 2-(Benzyloxy)benzamide and its structurally related analogs. As drug development professionals, researchers, and scientists, understanding the nuanced interactions of a compound with its biological targets is paramount for optimizing its therapeutic potential and predicting its effects. This document synthesizes current research to present a multi-faceted view of how this chemical scaffold exerts its influence at the cellular level, with a focus on its roles as a histone deacetylase (HDAC) inhibitor and a modulator of tubulin dynamics.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The specific substitution pattern of this compound, featuring a benzyloxy group at the 2-position of the benzamide ring, confers a unique set of physicochemical properties that enable it to interact with various biological targets. While the precise mechanism of action for this compound itself is a subject of ongoing investigation, extensive research on its derivatives has illuminated several key pathways through which this class of compounds can elicit potent biological responses. This guide will delve into the most prominent of these mechanisms.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the role of 2-substituted benzamides as effective inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][2][3] HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[4] The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a valuable class of anti-cancer agents.[2][4]

The Role of the 2-Substituted Benzamide as a Zinc-Binding Group

The catalytic activity of class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) in the active site.[1][4] The 2-substituted benzamide motif in compounds like this compound is well-positioned to act as a zinc-binding group (ZBG). The amide functionality can chelate the zinc ion, effectively blocking the enzyme's catalytic activity.[3]

Subtle modifications to the substituent at the 2-position can dramatically influence both the potency and isoform selectivity of HDAC inhibition. For instance, a 2-hydroxy benzamide derivative was found to be a potent inhibitor of HDACs 1, 2, and 3, while a 2-methylthiobenzamide analog demonstrated remarkable selectivity for HDAC3, with over 300-fold greater potency compared to other isoforms.[1][5] This highlights the critical role of the 2-substituent in dictating the precise mode of interaction with the HDAC active site.[1]

Proposed Binding Mode and Isoform Selectivity

X-ray crystallography studies of related benzamide inhibitors bound to HDACs have revealed the molecular basis for their inhibitory activity. The benzamide group coordinates with the active site zinc ion, while the rest of the molecule makes specific contacts with amino acid residues lining the catalytic tunnel. The nature of the 2-substituent can influence the orientation of the inhibitor within the active site, leading to differential affinities for various HDAC isoforms.

Figure 1: Proposed mechanism of HDAC inhibition by this compound derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantitatively assess the HDAC inhibitory potential of this compound or its analogs, a commercially available fluorometric HDAC assay kit can be employed.

Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by HDACs makes it susceptible to a developer enzyme, which releases a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

Assay Buffer

-

Test compound (this compound dilutions) or vehicle control (DMSO)

-

HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3)

-

Fluorogenic substrate

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Development: Add the developer solution containing the developer enzyme and a stop reagent.

-

Fluorescence Reading: Incubate for an additional 15-30 minutes at room temperature and measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of a known HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control is crucial for validating the assay performance.

Secondary Mechanism: Inhibition of Tubulin Polymerization

Another well-documented mechanism of action for benzamide derivatives, particularly N-benzylbenzamides, is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.[7][8]

Targeting the Colchicine Binding Site

Several studies have shown that N-benzylbenzamide derivatives can bind to the colchicine binding site on β-tubulin.[6][9] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and arrest of the cell cycle in the G2/M phase.[7]

Sources

- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(Benzyloxy)benzamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)benzamide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a molecule incorporating both an amide and a benzyl ether moiety, serves as a valuable scaffold in the synthesis of biologically active compounds.[1][2] Its characterization provides a quintessential example of the synergistic application of modern spectroscopic techniques. This guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed from the perspective of a Senior Application Scientist. The focus is not merely on the data itself, but on the underlying principles and experimental logic that ensure data integrity and lead to confident structural elucidation.

Molecular Structure and Atom Numbering

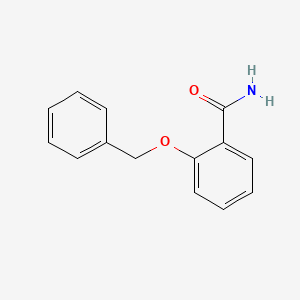

A foundational step in spectroscopic analysis is to have a clear structural representation. The structure of this compound, with a systematic numbering scheme, is presented below to facilitate the assignment of signals in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] Both ¹H and ¹³C NMR are indispensable for the complete characterization of this compound.

Experimental Protocol

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those of the amide group.

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.[3]

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, 16 to 64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation Workflow

The process of interpreting NMR data follows a logical sequence to piece together the molecular structure.

Caption: A generalized workflow for NMR spectral analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 (dd) | Doublet of doublets | 1H | H6 | Deshielded by the adjacent anisotropic effect of the C=O group. |

| ~ 7.2-7.5 (m) | Multiplet | 7H | H4, H5, and C₆H₅ | A complex region where the protons of the benzyl ring and two protons of the benzamide ring overlap. |

| ~ 7.0 (m) | Multiplet | 2H | H3 and Amide H | The H3 proton and one of the amide protons often appear in this region. |

| ~ 5.8 (br s) | Broad singlet | 1H | Amide H | The chemical shift of amide protons is variable and often broad due to quadrupole effects and chemical exchange.[3] |

| ~ 5.2 (s) | Singlet | 2H | H10 (-OCH₂-) | Appears as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of benzylic protons attached to an oxygen atom. |

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C7 (C=O) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~ 157 | C2 | This aromatic carbon is attached to the electronegative oxygen atom, causing a downfield shift. |

| ~ 136 | C11 | The ipso-carbon of the benzyl ring to which the -CH₂- group is attached. |

| ~ 133 | C4 | Aromatic CH carbon. |

| ~ 132 | C6 | Aromatic CH carbon. |

| ~ 128-129 | C12, C13, C14, C15 | Aromatic CH carbons of the benzyl ring, often appearing as overlapping signals. |

| ~ 122 | C5 | Aromatic CH carbon. |

| ~ 121 | C1 | The ipso-carbon of the benzamide ring to which the amide group is attached. |

| ~ 113 | C3 | Aromatic CH carbon. |

| ~ 71 | C10 (-OCH₂-) | The aliphatic carbon of the benzylic ether linkage. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol

For solid samples like this compound, two common methods are employed.

-

Potassium Bromide (KBr) Pellet: A small amount of the compound (1-2 mg) is intimately mixed and ground with dry KBr powder (~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is passed.[3][4]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is non-destructive.[3]

Data Interpretation Workflow

Caption: A systematic approach to interpreting an IR spectrum.

IR Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3400 and 3200 | Strong, Broad | N-H (Amide) | Symmetric & Asymmetric Stretching |

| ~ 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~ 2950-2850 | Medium | C-H (Aliphatic, -CH₂-) | Stretching |

| ~ 1660 | Strong, Sharp | C=O (Amide I) | Stretching[3] |

| ~ 1600 | Medium | N-H (Amide II) | Bending[3] |

| ~ 1580, 1480, 1450 | Medium-Weak | C=C (Aromatic) | Ring Stretching |

| ~ 1240 | Strong | C-O-C (Aryl Ether) | Asymmetric Stretching |

| ~ 750 | Strong | C-H (Aromatic) | Out-of-plane Bending (ortho-disubstituted) |

The presence of two distinct N-H stretching bands is characteristic of a primary amide (-NH₂). The strong absorption around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band), while the band around 1600 cm⁻¹ (Amide II band) arises from N-H bending coupled with C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.[3]

Experimental Protocol

-

Sample Introduction: A dilute solution of the compound is introduced into the instrument.

-

Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[5]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Fragmentation Analysis

Upon ionization, the molecular ion of this compound (m/z 227) will undergo predictable fragmentation, primarily at its weakest bonds and leading to the formation of stable carbocations.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

MS Data and Interpretation

The mass spectrum provides a fingerprint based on the masses of the parent molecule and its fragments.

| m/z | Relative Intensity | Proposed Fragment Ion | Formula |

| 227 | High | Molecular Ion [M]⁺˙ | [C₁₄H₁₃NO₂]⁺˙ |

| 182 | Low | [M - CONH]⁺˙ | [C₁₃H₁₀O]⁺˙ |

| 120 | Medium | [M - C₇H₇]⁺ | [C₇H₆NO]⁺ |

| 105 | High | [C₇H₅O]⁺ | [C₇H₅O]⁺ |

| 91 | Base Peak | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Medium | Phenyl Cation | [C₆H₅]⁺ |

The molecular ion peak at m/z 227 confirms the molecular weight of the compound (C₁₄H₁₃NO₂).[6] The most prominent feature, often the base peak, is the tropylium ion at m/z 91, which is the classic and highly stable fragment resulting from the cleavage of the benzylic C-O bond.[7] The formation of the benzoyl cation (m/z 105) through the loss of the amino group and subsequent rearrangement is also a characteristic fragmentation pattern for benzamides.[8][9]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups—the primary amide, aromatic rings, and the ether linkage. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, most notably through the formation of the characteristic tropylium ion. The convergence of data from these three independent techniques provides an unambiguous and authoritative structural assignment, a critical requirement for any research or development endeavor.

References

- Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296051, this compound.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Gao, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article on Amide Synthesis].

- Novobilský, V., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules.

- da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.

- Kırca, B.K., et al. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure.

- da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.